Methyl 3-(2-bromoacetyl)benzoate CAS number 27475-19-0
Methyl 3-(2-bromoacetyl)benzoate CAS number 27475-19-0
An In-Depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate (CAS: 27475-19-0): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: Methyl 3-(2-bromoacetyl)benzoate is a bifunctional chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Possessing two distinct reactive sites—a highly electrophilic α-bromo ketone and a modifiable methyl ester on an aromatic ring—this compound serves as a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis protocols, core reactivity, and applications, with a focus on the mechanistic principles that underpin its utility.
Part 1: Physicochemical Properties and Safety Profile
Methyl 3-(2-bromoacetyl)benzoate is a solid at room temperature, valued for its role as a building block in synthesizing more complex molecules.[1] Its bifunctional nature makes it a key intermediate in various organic reactions.[1]
Chemical Identity and Properties
The fundamental properties of Methyl 3-(2-bromoacetyl)benzoate are summarized below, providing essential data for its handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 27475-19-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₃ | [3][4] |
| Molecular Weight | 257.08 g/mol | [3][4] |
| IUPAC Name | methyl 3-(2-bromoacetyl)benzoate | [5] |
| Synonyms | 3-(2-Bromo-acetyl)-benzoic acid methyl ester | [1][4][6] |
| Appearance | Solid | [1] |
| Purity | 95% - 98% | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 158.6 ± 22.3 °C | [4] |
Spectral Data
Spectroscopic data is critical for the unambiguous identification and quality assessment of Methyl 3-(2-bromoacetyl)benzoate.
| Technique | Data | Source(s) |
| ¹H NMR | (300 MHz, DMSO-d₆, 300K) δ 3.89 (s, 3H, -OCH₃), 5.00 (s, 2H, -CH₂Br), 7.67-7.76 (m, 1H, Ar-H), 8.18-8.28 (m, 2H, Ar-H), 8.49 (s, 1H, Ar-H) | [6] |
| Mass Spec. | (ES⁺) requires: 256, found: 257 (M+H)⁺ | [6] |
| IR (Typical) | Expected peaks: ~1720 cm⁻¹ (ester C=O stretch), ~1690 cm⁻¹ (ketone C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch) | [7] |
Safety, Handling, and Storage
Methyl 3-(2-bromoacetyl)benzoate is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
-
GHS Classification : Signal word: Danger . Pictogram: GHS05 (Corrosion).
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[8]
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).
-
Other Hazards : The compound is a lachrymator and sternutator (induces sneezing).[8]
-
Handling : Handle in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent the formation of dust.[4][8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C.[9]
Part 2: Synthesis and Purification
The synthesis of Methyl 3-(2-bromoacetyl)benzoate can be approached from two primary strategic directions: (1) esterification of the pre-formed bromoacetyl benzoic acid, or (2) α-bromination of a methyl acetylbenzoate precursor. The choice depends on starting material availability and desired scale.
Protocol 1: Esterification of 3-(Bromoacetyl)benzoic acid
This method is direct if the corresponding carboxylic acid is available. The use of trimethylsilyl diazomethane is efficient for small-scale synthesis but requires special precautions due to its toxicity and explosive nature.
Step-by-Step Methodology:
-
Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of trimethylsilyl diazomethane (2 M solution in diethyl ether) to the stirred solution.
-
Allow the reaction to stir at room temperature for 5-10 minutes, monitoring for the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).
This procedure has been reported to afford the product in 66% yield.[6]
Caption: Workflow for Synthesis via Esterification.
Protocol 2: α-Bromination of Methyl 3-acetylbenzoate
This is a more common and often more practical approach, as aryl ketones are typically readily available. The reaction proceeds via an acid-catalyzed enol intermediate.[10][11]
Step-by-Step Methodology:
-
Dissolve Methyl 3-acetylbenzoate in a suitable solvent, such as glacial acetic acid or 1,4-dioxane.[12][13]
-
Add a catalytic amount of a strong acid, such as HBr.[13]
-
Slowly add a slight molar excess (1.1 equivalents) of bromine (Br₂) to the solution while stirring. The reaction can be performed at room temperature or gently heated/irradiated to increase the rate.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy excess bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify via column chromatography or recrystallization.
The key to this reaction's success is the acid-catalyzed formation of the enol, which is the nucleophilic species that attacks the bromine.[10] The reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration, indicating that enol formation is the rate-limiting step.[10]
Caption: Acid-Catalyzed α-Bromination Mechanism.
Part 3: Core Reactivity and Mechanistic Insights
The synthetic utility of Methyl 3-(2-bromoacetyl)benzoate stems from the predictable reactivity of its functional groups.
The Electrophilic Nature of the α-Carbon
The α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine) is the primary site of reactivity. The strong electron-withdrawing inductive effect of the adjacent carbonyl oxygen polarizes the C-Br bond, imparting a significant partial positive charge (δ+) on the α-carbon.[7] This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[7] The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides.[7]
Caption: Electrophilic α-Carbon in α-Bromo Ketones.
Reactions at the Bromoacetyl Moiety: Gateway to Heterocycles
The reaction of the bromoacetyl group with various nucleophiles is a cornerstone of heterocyclic synthesis.[7][12]
-
With Nitrogen Nucleophiles : Reaction with amines, imines, or hydrazines can lead to the formation of pyrroles, imidazoles, and other nitrogen-containing heterocycles.[7]
-
With Sulfur Nucleophiles : Thioamides and thioureas react readily to form thiazoles, a common scaffold in medicinal chemistry (Hantzsch thiazole synthesis).
-
With Oxygen Nucleophiles : Carboxylic acids or phenols can react to form α-acyloxy ketones.[7]
Reactions Involving the Ester and Aromatic Ring
While the bromoacetyl group is more reactive, the other functionalities can also be manipulated:
-
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another handle for modification, such as amide coupling.[14][15]
-
Electrophilic Aromatic Substitution : Both the acetyl and ester groups are electron-withdrawing and meta-directing.[15][16] Therefore, reactions like nitration or halogenation on the aromatic ring will preferentially occur at the positions meta to these groups (C5 position).
Part 4: Applications in Medicinal Chemistry and Organic Synthesis
The structural features of Methyl 3-(2-bromoacetyl)benzoate make it an important precursor for compounds of therapeutic interest.
Role as a Key Building Block for Heterocyclic Scaffolds
α-Haloketones are indispensable precursors for a vast range of heterocyclic compounds with notable biological activity.[12] The ability to react with bifunctional nucleophiles in a controlled manner allows for the rapid construction of complex ring systems.
Caption: General Scheme for Hantzsch Thiazole Synthesis.
Case Study: Design of Bioactive Molecules
While direct applications of Methyl 3-(2-bromoacetyl)benzoate in marketed drugs are not prominent, its structural motifs are highly relevant. The related compound, 3-(2-bromoacetyl)phenyl benzoate, is a key starting material for the synthesis of phenylephrine, a widely used decongestant.[17][18] This highlights the value of the bromoacetylphenyl core in pharmaceutical synthesis. Furthermore, the diaryl ether motif, which can be formed using related building blocks, is a common feature in many kinase inhibitors designed for cancer therapy.[19] The electrophilic nature of the bromoacetyl group also allows it to be used as a covalent modifier for targeting specific amino acid residues (like cysteine) in enzyme active sites.
Part 5: Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a methyl 3-(2-aminothiazol-4-yl)benzoate derivative.
-
In a round-bottom flask, dissolve Methyl 3-(2-bromoacetyl)benzoate (1 equivalent) in a suitable solvent like ethanol or DMF.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.
Analytical Characterization Protocol (HPLC)
Purity assessment is crucial. A general reverse-phase HPLC method is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Conclusion
Methyl 3-(2-bromoacetyl)benzoate is a high-value, versatile chemical reagent. Its predictable and distinct reactivity at the α-bromo ketone and methyl ester functionalities provides a robust platform for synthetic chemists. The mechanistic understanding of its reactivity, particularly the activation of the α-carbon, enables its strategic deployment in the synthesis of complex molecules, most notably heterocyclic scaffolds relevant to drug discovery. Proper adherence to safety protocols is paramount when handling this corrosive and lachrymatory compound. Future applications will likely continue to leverage its bifunctional nature to create novel molecular libraries for screening against a range of therapeutic targets.
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